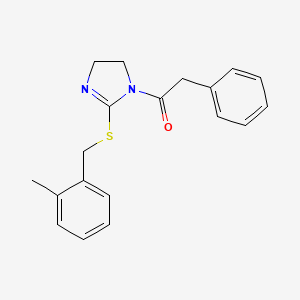
4-ethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide: is a complex organic compound that belongs to the class of benzamides. This compound features a benzamide core with an ethoxy group at the 4-position and a tosylated tetrahydroquinoline moiety at the 1-position. Due to its intricate structure, it has garnered interest in various scientific research fields, particularly in chemistry, biology, medicine, and industry.
Mécanisme D'action
Target of Action
It is known that similar n-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives have shown cytotoxicity against molt-3 cell lines .
Mode of Action
It is known that similar compounds have shown cytotoxic effects against certain cell lines
Biochemical Pathways
Given the cytotoxic effects of similar compounds, it is likely that this compound affects pathways related to cell survival and proliferation .
Result of Action
The result of the compound’s action is likely to be cytotoxic, given the observed effects of similar compounds on MOLT-3 cell lines . This suggests that the compound may have potential applications in the treatment of diseases characterized by abnormal cell proliferation, such as cancer.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4). Subsequent to this, the tosyl group is introduced via tosyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The ethoxy group can be oxidized to form an ethyl ester.
Reduction: : The tosyl group can be reduced to a methyl group.
Substitution: : The benzamide core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: : Nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products Formed
Oxidation: : Ethyl benzoate
Reduction: : Methyl tosylate
Substitution: : Amides or esters, depending on the nucleophile used.
Applications De Recherche Scientifique
4-ethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide: has several applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: : It may be used as a lead compound in drug discovery, particularly for designing new therapeutic agents.
Industry: : Its derivatives can be used in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
4-ethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide: can be compared to other benzamide derivatives and tetrahydroquinoline compounds. Similar compounds include:
N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide: : Lacks the ethoxy group.
4-ethoxybenzamide: : Does not contain the tetrahydroquinoline or tosyl group.
The presence of both the ethoxy group and the tosylated tetrahydroquinoline moiety makes this compound unique, potentially offering distinct biological and chemical properties compared to its analogs.
Propriétés
IUPAC Name |
4-ethoxy-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4S/c1-3-31-22-12-9-20(10-13-22)25(28)26-21-11-8-19-5-4-16-27(24(19)17-21)32(29,30)23-14-6-18(2)7-15-23/h6-15,17H,3-5,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQKSKVVDNXFKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine](/img/new.no-structure.jpg)
![ethyl 5-{2-hydroxy-3-[(2-hydroxyethyl)amino]propoxy}-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B2847826.png)
![N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2847827.png)

![[2-(2,4-Dichlorophenyl)cyclopropyl]methanamine](/img/structure/B2847830.png)




![2-[(2-Methoxypyridin-4-yl)methoxy]acetic acid](/img/structure/B2847840.png)

![4-methyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}thiophene-2-carboxamide](/img/structure/B2847843.png)
![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2847845.png)
